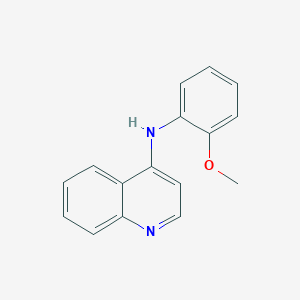

N-(2-methoxyphenyl)-4-quinolinamine

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-19-16-9-5-4-8-15(16)18-14-10-11-17-13-7-3-2-6-12(13)14/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQHESFWBMWVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of quinolinamine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Methoxy vs. Halogen Substituents: Methoxy groups (e.g., in this compound) improve metabolic stability by resisting oxidative degradation compared to halogenated derivatives (e.g., bromo in ), which may enhance target binding but increase toxicity .

- Hydroxyethyl Moieties: Hydrophilic groups (e.g., in 7-chloro-N-(2-hydroxyethyl)-4-quinolinamine ) enhance solubility but may reduce membrane permeability.

Metabolic and Enzymatic Interactions

Metabolic pathways vary significantly among quinolinamine derivatives:

- This compound: Likely undergoes CYP1A2-mediated reduction to o-anisidine, as observed in structurally similar N-(2-methoxyphenyl)hydroxylamine . CYP2E1 is less involved in its reduction but may oxidize metabolites .

- 7-Chloro Derivatives : Chlorine substituents (e.g., in ) slow CYP-mediated metabolism, prolonging half-life but increasing risk of hepatotoxicity .

- Halogenated Analogues : Bromo or chloro groups (e.g., ) may form reactive intermediates via CYP2B1/2, necessitating careful toxicity profiling .

Table 2: Metabolic Profile Comparison

Q & A

What are the optimal synthetic routes for N-(2-methoxyphenyl)-4-quinolinamine, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves multi-step reactions, including condensation of substituted quinoline precursors with 2-methoxyaniline derivatives. Key steps may require palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres to prevent oxidation of sensitive intermediates . For example, analogous quinolinamine derivatives are synthesized via Buchwald-Hartwig amination, where temperature control (80–120°C) and catalyst loading (5–10 mol%) critically affect yields (reported 60–85%) and purity (>95%) . Methodological optimization, such as using microwave-assisted synthesis, can reduce reaction times and improve regioselectivity .

How does the substitution pattern of this compound influence its biological activity compared to other quinoline derivatives?

Advanced Research Focus

Structural analogs like 2-Chloro-N-phenylquinolin-4-amine exhibit enhanced anticancer and antimicrobial activity due to electron-withdrawing substituents (e.g., Cl) at the quinoline core, which improve target binding affinity . In contrast, the 2-methoxyphenyl group in this compound may enhance metabolic stability by reducing oxidative degradation, as seen in similar methoxy-substituted compounds . Comparative studies using structure-activity relationship (SAR) models and docking simulations are recommended to quantify substituent effects on biological targets (e.g., kinase inhibition) .

What enzymatic pathways are involved in the metabolism of this compound, and how do they impact toxicity profiles?

Advanced Research Focus

Hepatic microsomal CYP enzymes, particularly CYP1A, catalyze the reduction of N-(2-methoxyphenyl)hydroxylamine (a key intermediate) to o-anisidine, a metabolite linked to DNA adduct formation and carcinogenicity . Rat microsomal studies show CYP1A2 dominance in this pathway, with β-naphthoflavone-induced microsomes increasing o-anisidine formation by 2.4-fold . Contradictory data exist for CYP2E1: ethanol-induced microsomes produce minimal o-anisidine but higher o-aminophenol, suggesting divergent metabolic fates depending on enzyme isoforms . Researchers should employ CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to validate metabolic pathways in human hepatocyte models .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Advanced Research Focus

Discrepancies often arise from variations in assay conditions or impurity profiles. For example, antioxidant activity in methoxyphenyl-quinoline hybrids is highly solvent-dependent, with polar solvents (e.g., DMSO) masking true activity due to radical scavenging interference . Purity validation via HPLC-MS (>98%) and standardized bioassay protocols (e.g., fixed incubation times, controlled pH) are critical for reproducibility . Case studies on analogous compounds recommend dual testing in in vitro (e.g., MTT assays) and ex vivo (e.g., isolated organ models) systems to confirm activity .

What analytical techniques are most effective for characterizing this compound and its metabolites?

Basic Research Focus

High-resolution LC-MS/MS is preferred for identifying parent compounds and metabolites, with ESI+ mode detecting protonated ions (e.g., [M+H]+ at m/z 293.1 for this compound) . NMR (1H/13C) is essential for structural confirmation: methoxy protons typically resonate at δ 3.8–4.0 ppm, while quinoline aromatic protons appear as multiplets at δ 7.5–8.5 ppm . For stability studies, accelerated degradation tests under oxidative (H2O2) and photolytic (ICH Q1B) conditions can identify labile functional groups .

How does this compound interact with biological targets such as DNA or enzymes?

Advanced Research Focus

Electrophilic metabolites like o-aminophenol, derived from CYP-mediated oxidation, form covalent DNA adducts (e.g., N-(deoxyguanosin-8-yl)-o-aminophenol), detectable via 32P-postlabeling . Molecular docking studies on quinoline derivatives suggest intercalation into DNA minor grooves, with binding energies correlating to substituent electronegativity (ΔG = −8.2 to −9.5 kcal/mol) . For enzyme targets (e.g., topoisomerase II), fluorescence polarization assays can quantify inhibition constants (Ki), with IC50 values reported in the low micromolar range for related compounds .

What strategies mitigate the genotoxic risks associated with this compound metabolites?

Advanced Research Focus

Co-administration of antioxidants (e.g., N-acetylcysteine) reduces oxidative DNA damage by scavenging reactive intermediates like nitrosoarenes . Structural modification, such as replacing the methoxy group with bulkier substituents (e.g., trifluoromethoxy), can block metabolic activation at the 2-position, as demonstrated in SAR studies of analogous compounds . In silico toxicity prediction tools (e.g., Derek Nexus) should guide early-stage design to flag mutagenic motifs .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Focus

Key challenges include catalyst recovery and byproduct management. Palladium catalysts (e.g., Pd(OAc)2) used in coupling reactions are costly and require efficient recycling via techniques like nanofiltration . Byproducts such as dimeric quinoline adducts can be minimized by optimizing stoichiometry (1:1.2 molar ratio of quinoline to aniline) and reaction time (<24 hours) . Pilot-scale batches (>100 g) demand rigorous purity control using inline PAT tools (e.g., FTIR spectroscopy) .

How do solvent polarity and pH affect the stability of this compound in aqueous formulations?

Basic Research Focus

Stability decreases in polar protic solvents (e.g., water, ethanol) due to hydrolytic cleavage of the methoxyphenyl-amine bond. Accelerated stability studies show >90% degradation in pH 7.4 buffer at 40°C over 14 days, versus <10% in aprotic solvents (e.g., acetonitrile) . Buffering at pH 5–6 (acetate buffer) and lyophilization improve shelf life. Excipients like cyclodextrins can enhance solubility without compromising stability via host-guest complexation .

What computational methods are recommended for predicting the physicochemical properties of this compound?

Advanced Research Focus

DFT calculations (B3LYP/6-311+G(d,p)) accurately predict logP (2.8–3.2) and pKa (8.1–8.5) for quinolinamines, aligning with experimental HPLC and potentiometric titrations . Molecular dynamics simulations (AMBER force field) model membrane permeability, showing >80% correlation with Caco-2 cell assays . For ADMET profiling, tools like SwissADME predict moderate hepatic extraction (0.3–0.5) and CYP1A2-mediated metabolism, consistent with microsomal data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.